

# Application Notes and Protocols for CRISPR/Cas9 Mediated EFTUD2 Gene Knockout

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## Compound of Interest

Compound Name: **EFTUD2**

Cat. No.: **B1575317**

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## Abstract

These application notes provide a comprehensive strategy for knocking out the Elongation Factor Tu GTP Binding Domain Containing 2 (**EFTUD2**) gene using the CRISPR/Cas9 system. **EFTUD2** is a crucial component of the spliceosome, playing a vital role in pre-mRNA splicing, and has been implicated in developmental processes and various diseases.<sup>[1][2][3]</sup> This document offers detailed protocols for sgRNA design, delivery of CRISPR/Cas9 components, clonal selection of knockout cells, and subsequent validation. Furthermore, it includes diagrams of the experimental workflow and relevant signaling pathways involving **EFTUD2** to provide a thorough understanding of the experimental process and the biological context.

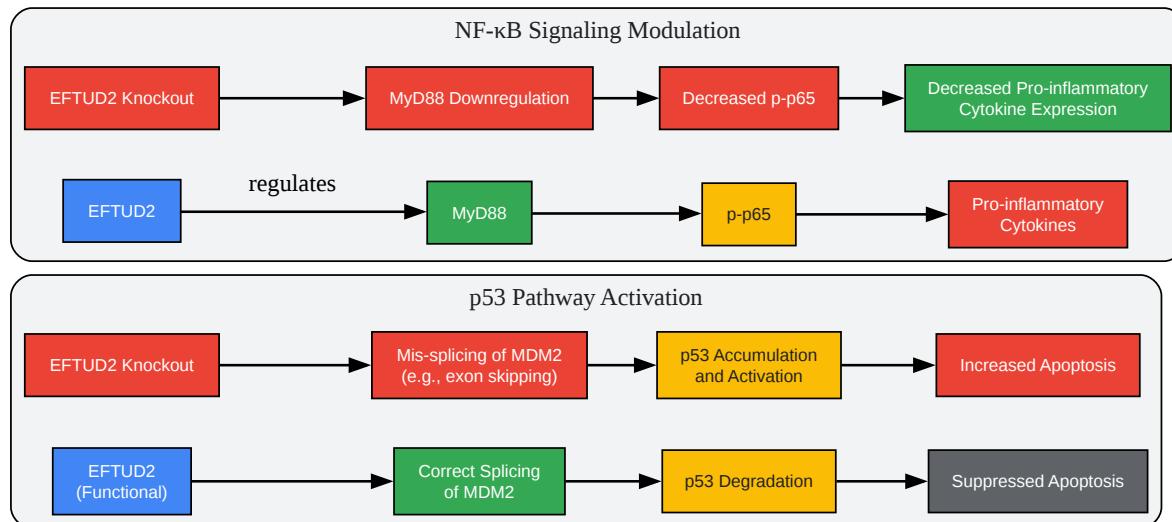
## Introduction

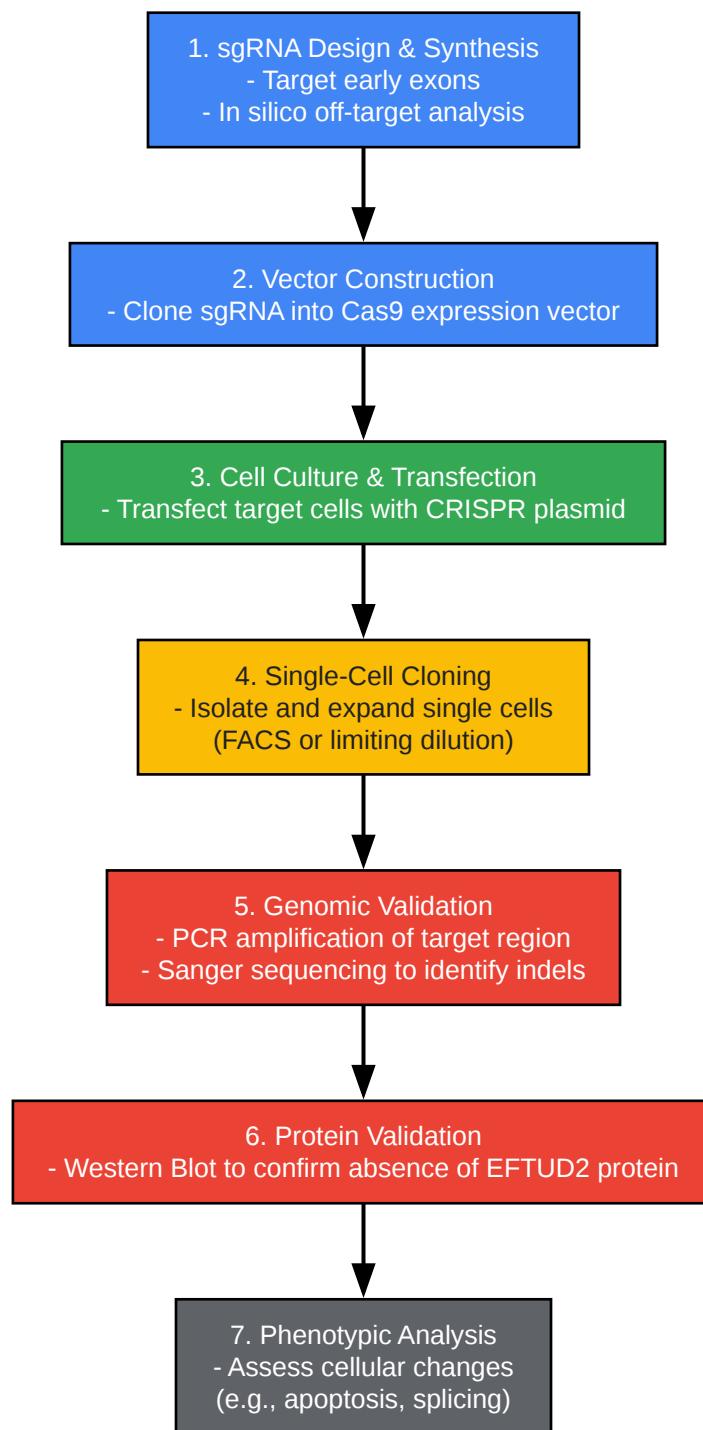
The **EFTUD2** gene, located on human chromosome 17q21.31, encodes a highly conserved GTPase that is an essential protein of the U5 small nuclear ribonucleoprotein (snRNP), a core component of the spliceosome.<sup>[1]</sup> The spliceosome is responsible for excising introns from precursor mRNA (pre-mRNA) to produce mature mRNA.<sup>[3][4]</sup> Given its fundamental role in gene expression, mutations and dysregulation of **EFTUD2** are associated with developmental disorders such as Mandibulofacial Dysostosis with Microcephaly (MFDM) and have been implicated in tumorigenesis and innate immunity.<sup>[1][3][5][6]</sup>

CRISPR/Cas9 technology offers a powerful and precise method for generating **EFTUD2** knockout models in vitro and in vivo to study its function in detail.<sup>[7]</sup> This allows for the investigation of disease mechanisms and the exploration of potential therapeutic interventions. This document outlines a robust workflow for achieving a functional knockout of the **EFTUD2** gene.

## Signaling Pathways Involving EFTUD2

**EFTUD2**'s role in splicing can indirectly influence various signaling pathways. Notably, its depletion has been linked to the activation of the p53 pathway due to the mis-splicing of key regulators like MDM2.<sup>[5]</sup> Additionally, **EFTUD2** has been shown to play a role in innate immunity by modulating the cGAS-STING and NF-κB signaling pathways.<sup>[1][8]</sup>





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